![molecular formula C12H14N2O2 B13890508 4-[5-(2-methoxyethyl)-1H-imidazol-2-yl]phenol](/img/structure/B13890508.png)
4-[5-(2-methoxyethyl)-1H-imidazol-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(2-Methoxyethyl)-1H-imidazol-2-yl]phenol is a chemical compound that features both an imidazole ring and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-methoxyethyl)-1H-imidazol-2-yl]phenol typically involves the formation of the imidazole ring followed by the introduction of the phenol group. One common method involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, which is then subjected to a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. This intermediate is then reduced using hydrogen in the presence of a hydrogenation catalyst to produce 4-(2-methoxyethyl)phenol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-[5-(2-Methoxyethyl)-1H-imidazol-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
科学的研究の応用
4-[5-(2-Methoxyethyl)-1H-imidazol-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of materials with specific chemical properties.
作用機序
The mechanism of action of 4-[5-(2-methoxyethyl)-1H-imidazol-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(2-Methoxyethyl)phenol: Shares the phenol group but lacks the imidazole ring.
Imidazole derivatives: Compounds with similar imidazole structures but different substituents.
Uniqueness
4-[5-(2-Methoxyethyl)-1H-imidazol-2-yl]phenol is unique due to the combination of the imidazole ring and the phenol group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
4-[5-(2-methoxyethyl)-1H-imidazol-2-yl]phenol |
InChI |
InChI=1S/C12H14N2O2/c1-16-7-6-10-8-13-12(14-10)9-2-4-11(15)5-3-9/h2-5,8,15H,6-7H2,1H3,(H,13,14) |
InChIキー |
OZSIKWDYYBMRRH-UHFFFAOYSA-N |
正規SMILES |
COCCC1=CN=C(N1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


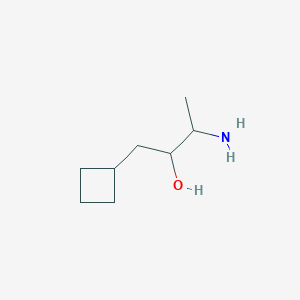
![[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
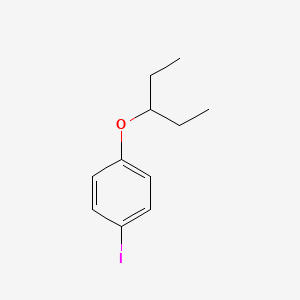

![5-[2-(Diethylamino)ethoxy]pyridin-2-amine](/img/structure/B13890458.png)

![[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-6-bromo-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B13890474.png)
![3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine](/img/structure/B13890475.png)
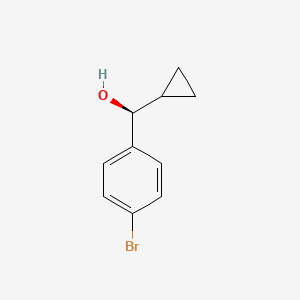
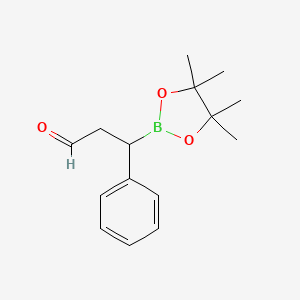


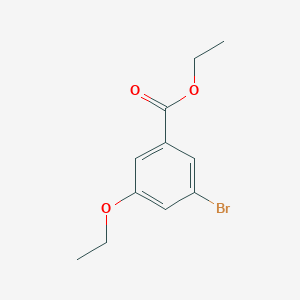
![Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13890515.png)
